tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate
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Overview
Description
tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate: is a synthetic organic compound that features a pyrazole ring, a tert-butyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative under controlled conditions. One common method involves the condensation of tert-butyl carbamate with 1H-pyrazole-1-carbaldehyde in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
- Oxidation products may include pyrazole N-oxides.
- Reduction products may include deprotected amines.
- Substitution reactions can yield a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry: tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate is used as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be used to develop new therapeutic agents targeting various biological pathways .
Industry: The compound finds applications in the development of agrochemicals and materials science, where its unique structure can impart desirable properties to the final products .
Mechanism of Action
The mechanism of action of tert-butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison:
- tert-Butyl [(1E)-amino(1H-pyrazol-1-yl)methylene]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity.
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate features a similar pyrazole ring but with additional substituents that may alter its chemical properties and applications .
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has a different substitution pattern on the pyrazole ring, which can affect its reactivity and potential uses in synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[amino(pyrazol-1-yl)methylidene]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,3)15-8(14)12-7(10)13-6-4-5-11-13/h4-6H,1-3H3,(H2,10,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSFMHYSWZUENI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(N)N1C=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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